molecular formula C15H17N5OSi B12938045 Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 60855-35-8

Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-

Cat. No.: B12938045
CAS No.: 60855-35-8
M. Wt: 311.41 g/mol
InChI Key: LAXGCXHUFWQQEV-UHFFFAOYSA-N
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Description

N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide: is an organic compound that combines a purine derivative with a benzamide group The trimethylsilyl group attached to the purine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of 9H-purine-6-amine with trimethylsilyl chloride to introduce the trimethylsilyl group. This is followed by the acylation of the resulting intermediate with benzoyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods: In an industrial setting, the production of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl group under mild conditions.

Major Products Formed:

    Oxidation: Oxidized purine derivatives.

    Reduction: Amino derivatives of the benzamide group.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for investigating the biochemical pathways involving purine nucleotides.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related metabolic pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.

Industry: In the industrial sector, N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    N-(Trimethylsilylmethyl)benzylamine: Another compound with a trimethylsilyl group, used in organic synthesis.

    N-Benzyl-N-(trimethylsilyl)methylamine: Similar structure but with different functional groups, used in chemical research.

    N-(Trimethylsilyl)benzamide: Lacks the purine ring, used in different synthetic applications.

Uniqueness: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine ring and a benzamide group, combined with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.

Biological Activity

Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- is a chemical compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antiviral therapies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, interaction studies, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- has the molecular formula C15H17N5OSiC_{15}H_{17}N_{5}OSi and a molecular weight of approximately 311.414 g/mol. The compound features a benzamide structure modified by a trimethylsilyl group attached to a purine moiety, which enhances its lipophilicity and alters its interaction dynamics with biological targets compared to its analogs.

Synthesis

The synthesis of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- typically involves several steps:

  • Preparation of Purine Derivative : The initial step involves the synthesis of the purine core.
  • Introduction of Trimethylsilyl Group : A trimethylsilyl group is introduced to enhance solubility and bioavailability.
  • Formation of Benzamide Linkage : The final step involves coupling the purine derivative with a benzamide moiety.

This multi-step synthesis is crucial for obtaining compounds with desired biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- exhibit notable cytotoxic effects against various cancer cell lines. The biological evaluation included:

  • MTT Assays : To assess cell viability.
  • Proliferation Assays : Using CFSE to measure cell division.
  • Cell Cycle Analysis : To evaluate the impact on cell cycle distribution.

The results indicated that the compound shows cytotoxic activity in the range of 3-39 µM across different cancer cell lines, with some derivatives inducing apoptosis and reducing cell proliferation significantly .

CompoundIC50 (µM)Mechanism of Action
13Induces apoptosis in HL-60 cells
215Inhibits proliferation in RL cells
339Cell cycle arrest in G1 phase

Interaction Studies

Interaction studies focused on the binding affinity of Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- to various biological targets. The trimethylsilyl modification enhances its interactions with cellular membranes and biological receptors, potentially increasing its efficacy as an anticancer agent.

Study on Antitumoral Activity

A significant study evaluated the antitumoral activity of N-(9H-purin-6-yl)benzamide derivatives, including Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-. This research involved both in vitro and in vivo experiments:

  • In Vitro Findings : The derivatives showed varying degrees of cytotoxicity, with some compounds leading to apoptosis in specific cancer cell lines.
  • In Vivo Evaluation : Two selected compounds demonstrated weak antitumoral activity in mouse models, indicating the need for further optimization to enhance efficacy .

Properties

CAS No.

60855-35-8

Molecular Formula

C15H17N5OSi

Molecular Weight

311.41 g/mol

IUPAC Name

N-(9-trimethylsilylpurin-6-yl)benzamide

InChI

InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21)

InChI Key

LAXGCXHUFWQQEV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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